6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride or melamine under controlled conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Attachment of Prop-2-enyl Groups: The prop-2-enyl groups can be attached through alkylation reactions using prop-2-enyl halides or similar reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions such as temperature, pressure, and catalyst selection to maximize yield and purity. Advanced techniques like flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the attached functional groups, potentially yielding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted triazine derivatives with diverse functional groups.
Scientific Research Applications
6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine has garnered interest in several scientific research domains:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent or drug precursor, particularly in the development of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or expression. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethoxy-1,3,5-triazine: A triazine derivative with three methoxy groups, known for its use in organic synthesis and as a reagent in chemical reactions.
2,4-diamino-6-chloro-1,3,5-triazine: A triazine compound with amino and chloro substituents, commonly used in the synthesis of herbicides and pharmaceuticals.
2,4,6-tris(prop-2-enyl)-1,3,5-triazine:
Uniqueness
6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of methoxy and prop-2-enyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness enables its use in specialized applications and provides opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
6-methoxy-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-4-6-11-8-13-9(12-7-5-2)15-10(14-8)16-3/h4-5H,1-2,6-7H2,3H3,(H2,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSHJLHKYZIEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NCC=C)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.